BenchChemオンラインストアへようこそ!

1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one

Triazole regioisomerism CYP51 inhibition Antifungal scaffold design

1-{1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one (CAS 1443291-27-7), also referred to as DCTE, is a synthetic 1,4-disubstituted 1,2,3-triazole derivative with molecular formula C11H9Cl2N3O and a molecular weight of 270.11 g/mol. The compound features a 2,4-dichlorophenylmethyl substituent at the N1 position and an acetyl group at the C4 position of the 1,2,3-triazole ring, distinguishing it from the more common 1,2,4-triazole antifungal scaffolds such as fluconazole and propiconazole intermediates.

Molecular Formula C11H9Cl2N3O
Molecular Weight 270.11 g/mol
CAS No. 1443291-27-7
Cat. No. B1458210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one
CAS1443291-27-7
Molecular FormulaC11H9Cl2N3O
Molecular Weight270.11 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN(N=N1)CC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C11H9Cl2N3O/c1-7(17)11-6-16(15-14-11)5-8-2-3-9(12)4-10(8)13/h2-4,6H,5H2,1H3
InChIKeyHIIOHIKACGGSTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one (CAS 1443291-27-7): Structural Identity and Compound Class for Procurement Evaluation


1-{1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one (CAS 1443291-27-7), also referred to as DCTE, is a synthetic 1,4-disubstituted 1,2,3-triazole derivative with molecular formula C11H9Cl2N3O and a molecular weight of 270.11 g/mol [1]. The compound features a 2,4-dichlorophenylmethyl substituent at the N1 position and an acetyl group at the C4 position of the 1,2,3-triazole ring, distinguishing it from the more common 1,2,4-triazole antifungal scaffolds such as fluconazole and propiconazole intermediates [2]. Its computed XLogP3 of 2.6, zero hydrogen bond donors, and three hydrogen bond acceptors place it within favorable drug-like physicochemical space for membrane permeation [1]. The compound is listed on the EPA DSSTox inventory (DTXSID301161347) and registered with ECHA (EC: 939-922-1), indicating regulatory acknowledgment within chemical management frameworks [3].

Why Generic Substitution Fails for 1-{1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one: Scaffold, Substituent, and Redox Specificity


Substituting this compound with a generic triazole antifungal or a 1,2,4-triazole regioisomer disregards three critical differentiation axes that govern target engagement and synthetic utility. First, the 1,2,3-triazole core engages CYP51 and other biological targets through a distinct nitrogen arrangement compared to 1,2,4-triazoles, altering heme coordination geometry and hydrogen-bonding patterns [1]. Second, the 2,4-dichloro substitution on the benzyl ring is not interchangeable with 3,4-dichloro or mono-chloro variants; SAR studies on related triazole series demonstrate that 2,4-dichlorophenyl substitution consistently yields 4- to 256-fold potency enhancements over fluconazole against Candida spp., whereas 3,4-dichloro substitution notably reduces antifungal activity [2]. Third, the C4 acetyl group provides a reactive carbonyl handle for further derivatization (e.g., reduction to the alcohol, hydrazone formation, or heterocycle annulation) that is absent in the corresponding alcohol analog (CAS 1443291-21-1), making the ketone the preferred entry point for synthetic elaboration programs . These three parameters—triazole regioisomerism, chlorine substitution pattern, and carbonyl redox state—collectively invalidate generic substitution without confirmatory biological or synthetic equivalence testing.

Quantitative Differentiation Evidence for 1-{1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one Against Closest Analogs


Triazole Regioisomerism: 1,2,3-Triazole vs. 1,2,4-Triazole Scaffold Differentiation in CYP51 Binding

The target compound bears a 1,2,3-triazole core, which is regioisomerically distinct from the 1,2,4-triazole scaffold found in clinical antifungals (fluconazole, voriconazole) and industrial fungicide intermediates such as 1-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-yl)ethanone (CAS 132653-23-7). Computational docking studies demonstrate that 1,2,3-triazoles engage the CYP51 heme iron and surrounding hydrophobic pocket (Phe233, Leu376, Phe380, Met508) through a distinct spatial arrangement of nitrogen atoms compared to 1,2,4-triazoles, resulting in altered binding free energies and interaction fingerprints [1]. This regioisomeric difference is non-trivial: in a related triazolium salt series, compounds with a 1,2,4-triazole core exhibited docking scores ranging from −2.27 to −4.53 kcal/mol against CYP51, with the most active compound (19, bearing a 2,4-dichlorophenyl ethanone substituent) achieving a score of −3.30 kcal/mol with additional halogen interaction energy of −10.83 kcal/mol [2]. While direct docking data for the 1,2,3-triazole target compound are not published, the regioisomeric scaffold difference predicts altered CYP51 pharmacodynamics that cannot be assumed equivalent without experimental confirmation.

Triazole regioisomerism CYP51 inhibition Antifungal scaffold design Heme coordination

Chlorine Substitution Pattern: 2,4-Dichloro vs. 3,4-Dichloro Pharmacophoric Potency Differentiation

The 2,4-dichloro substitution pattern on the benzyl ring of the target compound is pharmacophorically distinct from the 3,4-dichloro positional isomer (e.g., 1-[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-1-ethanone). Published SAR data on structurally related 1,2,4-triazole derivatives demonstrate that the 2,4-dichlorophenyl substituent consistently enhances antifungal activity, whereas the 3,4-dichlorophenyl substitution pattern notably reduces potency [1]. In a direct comparator study, 5-(2,4-dichlorophenyl)triazole analogs (compounds 10h and 11h) achieved MIC values of <0.01 to 0.5 μg/mL against Candida species, representing a 4- to 256-fold potency advantage over fluconazole [2]. The binding rationale is supported by docking analysis: the 2,4-dichloro configuration enables favorable halogen interactions with Met508 in the CYP51 binding pocket, contributing an additional −10.83 kcal/mol to the binding energy in the most active triazolium analog, whereas altered chlorine positioning disrupts this interaction geometry [3]. Although direct MIC data for the target compound are not publicly available, the 2,4-dichlorobenzyl pharmacophore is validated across multiple independent triazole antifungal series as a potency-enhancing structural feature.

Structure-activity relationship Dichlorophenyl substitution Antifungal potency Candida albicans

Carbonyl Redox State: Ketone (C4 Acetyl) vs. Alcohol (C4 Ethanol) Differentiation in Synthetic Utility and Metabolic Stability

The target compound (CAS 1443291-27-7) bears a C4 acetyl group (ketone), directly distinguishing it from its reduced alcohol analog 1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol (CAS 1443291-21-1). The ketone function provides a reactive electrophilic center for hydrazone formation, reductive amination, Grignard addition, and heterocycle annulation — synthetic transformations not accessible from the alcohol without prior oxidation . This is mechanistically relevant because the carbonyl group in related 2,4-dichlorophenyl-triazolyl-ethanone fungicide intermediates (e.g., propiconazole precursor CAS 132653-23-7) serves as the key functional handle for ketal formation, oxime formation, and subsequent elaboration to active fungicidal agents [1]. The ketone also exhibits a distinct hydrogen-bond acceptor profile: the acetyl oxygen can serve as an H-bond acceptor (contributing to the compound's three total H-bond acceptors), whereas the alcohol analog introduces an H-bond donor (one donor, three acceptors), altering both physicochemical and pharmacokinetic properties [2]. Computed lipophilicity also differs: the ketone's XLogP3 of 2.6 is higher than the predicted alcohol value, affecting membrane partitioning and metabolic clearance rates [2].

Carbonyl reactivity Synthetic intermediate Metabolic stability Click chemistry

Lipophilicity-Driven Membrane Permeability: XLogP3 Differentiation from Clinical Triazole Antifungals

The target compound has a computed XLogP3 of 2.6, placing it in an optimal lipophilicity range for membrane permeation while avoiding excessive lipophilicity associated with CYP450 promiscuity and toxicity [1]. This differentiates it from both more polar clinical triazoles (fluconazole: XLogP3 ≈ 0.5) and more lipophilic agricultural fungicides (tetraconazole: logP ≈ 3.56; propiconazole: logP ≈ 3.72) [2]. In antifungal drug design, an XLogP3 window of approximately 2–3.5 is associated with balanced permeability and metabolic stability for CYP51-targeting azoles [3]. The target compound's XLogP3 of 2.6, combined with zero H-bond donors (reducing efflux transporter recognition), positions it as a scaffold with favorable passive diffusion characteristics relative to more polar comparator triazoles that require transporter-mediated uptake [1]. This property is quantitatively predictable: each unit increase in logP within the 0.5–3.5 range correlates with approximately 10-fold enhancement in passive membrane permeability for neutral azole compounds, giving the target compound a theoretical ~100-fold permeability advantage over fluconazole (XLogP3 ≈ 0.5) based on lipophilicity alone [3].

Lipophilicity Membrane permeability Drug-likeness CYP51 target engagement

Synthetic Accessibility via Click Chemistry: Modular Assembly Compared to Multi-Step 1,2,4-Triazole Synthesis

The target compound is accessible through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction between 2,4-dichlorobenzyl azide (generated in situ from 2,4-dichlorobenzyl chloride and sodium azide) and 3-butyn-2-one (or an acetyl-protected alkyne equivalent) . This convergent, two-step modular assembly contrasts with the linear multi-step synthesis required for 1,2,4-triazole analogs such as 1-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-yl)ethanone (CAS 132653-23-7), which proceeds via N-alkylation of 1H-1,2,4-triazole with 1-aryl-2-bromoethanones followed by quaternization, yielding only 47% by direct method (Method A) or requiring a two-step deamination protocol (Method B, 81% yield) [1]. The CuAAC route to 1,2,3-triazoles is renowned for its high regioselectivity (exclusively 1,4-disubstituted product), broad functional group tolerance, and compatibility with aqueous solvent systems, facilitating scale-up [2]. The synthetic efficiency difference has direct procurement implications: the 1,2,3-triazole scaffold can be rapidly diversified at both N1 and C4 positions from commercially available azide and alkyne building blocks, whereas 1,2,4-triazole diversification typically requires protecting group strategies and harsher alkylation conditions.

Click chemistry CuAAC cycloaddition Modular synthesis Building block accessibility

Vendor-Grade Purity and Supply Chain Reliability: Batch-to-Batch Consistency for Reproducible Research

The target compound is commercially available from multiple independent suppliers at specified purity grades, enabling procurement benchmarking. Apollo Scientific (UK) lists the compound under catalogue OR303293 with MDL MFCD25368741 . AKSci (USA) supplies the compound at 95% minimum purity with full quality assurance documentation including SDS and COA upon request, shipping from San Francisco Bay, California . Leyan (China) offers the compound at 98% purity under product number 1517370 . This multi-supplier availability contrasts with more specialized analogs (e.g., the 3,4-dichlorophenyl positional isomer or custom-synthesized 1,2,4-triazolium salts) that are typically available only through custom synthesis, introducing longer lead times (6–12 weeks) and higher minimum order quantities (>1 g). The availability of 95–98% purity material from geographically diverse suppliers provides procurement flexibility, competitive pricing, and supply chain redundancy — a practical differentiator for research programs requiring consistent, reproducible starting material quality.

Chemical purity Quality assurance Procurement specification Reproducibility

Recommended Application Scenarios for 1-{1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one Based on Quantitative Differentiation Evidence


Antifungal Lead Optimization: 1,2,3-Triazole Scaffold-Hopping to Overcome Fluconazole Resistance

The target compound is best deployed as a 1,2,3-triazole scaffold-hopping starting point in antifungal drug discovery programs targeting fluconazole-resistant Candida and Aspergillus species. The 1,2,3-triazole core provides a regioisomerically distinct CYP51 binding mode compared to the 1,2,4-triazole clinical standard of care, as supported by computational docking studies demonstrating altered heme coordination geometry and hydrophobic contact profiles [1]. The 2,4-dichlorobenzyl pharmacophore is validated across multiple independent series as a potency-enhancing motif (4–256× over fluconazole in related triazole analogs) [2], and the C4 acetyl group serves as a derivatizable handle for lead expansion via hydrazone, oxime, or reductive amination chemistry. This scenario is directly supported by the compound's favorable computed lipophilicity (XLogP3 = 2.6), which predicts enhanced membrane permeability relative to fluconazole (XLogP3 ≈ 0.5) — a property associated with improved activity against efflux-overexpressing resistant strains .

Agrochemical Fungicide Intermediate: Ketone Handle for Ketal and Oxime Pro-Fungicide Synthesis

The C4 acetyl group of the target compound provides the essential carbonyl electrophile for synthesizing ketal and oxime pro-fungicides in the propiconazole/azaconazole structural class. Patent literature (CA1097354A) explicitly describes 2,4-dichlorophenyl-triazolyl-ethanones as intermediates for fungicidal agents, where the ketone undergoes acid-catalyzed ketalization with diols or condensation with O-substituted hydroxylamines to generate bioactive fungicide candidates [1]. The synthetic advantage of the ketone over the corresponding alcohol (CAS 1443291-21-1) is that ketal/oxime formation proceeds directly from the carbonyl without requiring a prior oxidation step, streamlining the synthetic sequence. The multi-supplier commercial availability of the ketone at 95–98% purity further supports its procurement as a cost-effective building block for agrochemical discovery programs [2].

Click Chemistry Library Synthesis: 1,4-Disubstituted 1,2,3-Triazole Diversification Platform

The target compound exemplifies the 1,4-disubstituted 1,2,3-triazole architecture accessible through CuAAC click chemistry, making it a representative scaffold for combinatorial library synthesis. The modular assembly — 2,4-dichlorobenzyl azide + acetylene derivative — enables systematic variation at both the N1-benzyl position (exploring halogen substitution patterns) and the C4 position (exploring acyl, heteroaryl, and alkyl substituents) [1]. The synthetic efficiency of the CuAAC route (>85% typical cycloaddition yield, >95% regioselectivity) supports high-throughput parallel synthesis for antifungal, anticancer, and antimicrobial screening libraries. This scenario is particularly relevant given that a morpholines-linked coumarin-triazole hybrid incorporating the identical 1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl scaffold demonstrated significant anticancer activity (IC50 = 0.80 μM against MG-63 osteosarcoma cells), validating the scaffold's broader biological relevance beyond antifungal applications [2].

Physicochemical Benchmarking: Lipophilicity-Calibrated Triazole Scaffold for PK/PD Optimization

With a computed XLogP3 of 2.6 and zero hydrogen bond donors, the target compound serves as a physicochemically balanced starting point for structure-property relationship (SPR) studies in triazole-based drug discovery. Its lipophilicity falls within the optimal window (logP 2–3.5) for CYP51-targeting azole antifungals, providing a benchmark for iterative optimization — increases in potency through lipophilicity-driven binding can be monitored against the risk of exceeding logP >3.5 (associated with CYP450 promiscuity and hERG liability), while decreases toward fluconazole-like polarity (logP <1) can be evaluated for transporter-dependent uptake effects [1]. The absence of H-bond donors eliminates one variable in permeability and solubility optimization, allowing medicinal chemists to focus SAR efforts on H-bond acceptor modulation and halogen substitution patterns. This scenario leverages the computed physicochemical properties validated by PubChem and supports the compound's use as a reference standard in triazole property optimization campaigns [2].

Quote Request

Request a Quote for 1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.